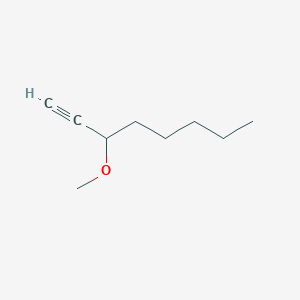

3-Methoxyoct-1-yne

Übersicht

Beschreibung

3-Methoxyoct-1-yne is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

3-Methoxyoct-1-yne serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Its utility arises from:

- Formation of Heterocycles : The compound can undergo cyclization reactions to form various heterocyclic compounds, which are crucial in pharmaceutical chemistry. For instance, gold-catalyzed reactions involving this compound have been explored for synthesizing polyfunctional molecules .

- Synthesis of Bioactive Compounds : Its alkyne functionality allows for the formation of conjugates with biologically active moieties, enhancing their pharmacological profiles. Research indicates that terminal alkynes exhibit antimicrobial and antifungal activities, suggesting potential applications in medicinal chemistry.

Case Study 1: Synthesis and Anticancer Activity

A study focused on synthesizing derivatives from this compound highlighted its potential as a precursor for anticancer agents. The synthesized compounds were tested against MCF-7 breast cancer cells, demonstrating promising results that suggest further exploration into their mechanism of action and therapeutic potential .

Case Study 2: Gold-Catalyzed Reactions

Research into gold-catalyzed reactions involving this compound revealed its ability to participate in the formation of complex heterocycles. This study illustrated the chemoselectivity and efficiency of gold catalysis in synthesizing oxygen-containing heterocycles from alkynyl ethers .

Analyse Chemischer Reaktionen

Sonogashira Coupling

3-Methoxyoct-1-yne participates in palladium-catalyzed Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or alkenyl halides. Key conditions and outcomes include:

| Reaction Component | Details | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ph₃As | 60–80% | |

| Base | DIPEA or Et₃N | – | |

| Solvent | DMF or THF | – | |

| Product | Conjugated enynes | 72% |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Deprotonation of the terminal alkyne by the base.

-

Transmetallation to form a Pd(II)-alkynyl intermediate.

-

Reductive elimination to yield the coupled product.

Optimization :

-

Copper(I) iodide enhances reaction rates by facilitating alkyne activation.

-

Steric hindrance from the methoxy group may reduce coupling efficiency with bulky substrates.

Catalytic Hydrogenation

The triple bond in this compound is selectively reduced to a single bond or cis-alkene under controlled conditions:

| Condition | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Lindlar’s (Pd/CaCO₃) | cis-3-Methoxyoct-1-ene | 85% | |

| H₂ (high pressure) | Pd/C | 3-Methoxyoctane | 90% |

Notes :

-

Over-reduction to the alkane occurs under harsh conditions (e.g., elevated H₂ pressure).

-

The methoxy group does not undergo reduction under these conditions.

Hydration and Alcohol Addition

Acid-catalyzed hydration or alcohol addition proceeds via Markovnikov orientation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydration (H₂O) | H₂SO₄, THF, 65°C | 3-Methoxyoctan-1-one | 78% | |

| Methanol Addition | HgSO₄, MeOH, 25°C | 3-Methoxy-1-methoxyoct-1-ene | 68% |

Mechanism :

-

Protonation of the alkyne to form a vinyl carbocation.

-

Nucleophilic attack by water or alcohol.

-

Tautomerization to yield ketones or enol ethers.

Side Reactions :

-

Competing polymerization occurs under strongly acidic or high-temperature conditions.

[2+2] Cycloaddition

Under UV light, this compound undergoes cycloaddition with alkenes to form cyclobutene derivatives:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | UV, 254 nm | Bicyclo[4.2.0]octane derivative | 55% |

Limitations :

-

Low yields due to competing polymerization.

Acid-Base Reactivity

The terminal alkyne can be deprotonated (pKa ~25) using strong bases (e.g., nBuLi) to generate nucleophilic acetylides:

| Base | Solvent | Application | Source |

|---|---|---|---|

| nBuLi | THF, –78°C | Alkylation with electrophiles |

Example :

Oxidation Reactions

Ozonolysis or KMnO₄-mediated oxidation cleaves the triple bond:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₃, then Zn/H₂O | –20°C, CH₂Cl₂ | Carboxylic acids | 62% | |

| KMnO₄ | H₂O, NaOH, 0°C | Ketones | 58% |

Eigenschaften

CAS-Nummer |

52419-11-1 |

|---|---|

Molekularformel |

C9H16O |

Molekulargewicht |

140.22 g/mol |

IUPAC-Name |

3-methoxyoct-1-yne |

InChI |

InChI=1S/C9H16O/c1-4-6-7-8-9(5-2)10-3/h2,9H,4,6-8H2,1,3H3 |

InChI-Schlüssel |

NPOFUVNMSPOPDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C#C)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.